2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine
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Overview
Description
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine is a complex organic compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the vicarious nucleophilic substitution of hydrogen at position 4 of a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, followed by chlorination at position 2 with thionyl chloride . Another method includes the acid-catalyzed methylation of imidazole by methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Shares the imidazole ring but differs in the side chain structure.
1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar imidazole structure with different functional groups.
Uniqueness
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine is unique due to the presence of both imidazole and pyridine rings, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This dual-ring structure also enhances its potential as a versatile building block in synthetic chemistry.
Properties
CAS No. |
56727-24-3 |
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Molecular Formula |
C10H9N5O4S |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-5-nitropyridine |
InChI |
InChI=1S/C10H9N5O4S/c1-13-8(11-5-10(13)15(18)19)6-20-9-3-2-7(4-12-9)14(16)17/h2-5H,6H2,1H3 |
InChI Key |
PZVSODLTODVVBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CSC2=NC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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